molecular formula C12H9NO2S B12533927 (E)-S-methyl 4-(3-cyanophenyl)-2-oxobut-3-enethioate

(E)-S-methyl 4-(3-cyanophenyl)-2-oxobut-3-enethioate

Katalognummer: B12533927
Molekulargewicht: 231.27 g/mol
InChI-Schlüssel: ZFOXJWCBUMGOSQ-AATRIKPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-S-methyl 4-(3-cyanophenyl)-2-oxobut-3-enethioate is an organic compound characterized by its unique structure, which includes a cyanophenyl group and a thioester linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-S-methyl 4-(3-cyanophenyl)-2-oxobut-3-enethioate typically involves the condensation of sulfur-containing compounds with α-methylene carbonyl compounds and α-cyano esters. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents, catalysts, and temperature control to optimize the reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-S-methyl 4-(3-cyanophenyl)-2-oxobut-3-enethioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.

    Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Wissenschaftliche Forschungsanwendungen

(E)-S-methyl 4-(3-cyanophenyl)-2-oxobut-3-enethioate has several scientific research applications:

Wirkmechanismus

The mechanism of action of (E)-S-methyl 4-(3-cyanophenyl)-2-oxobut-3-enethioate involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(E)-S-methyl 4-(3-cyanophenyl)-2-oxobut-3-enethioate is unique due to its specific structural features, such as the thioester linkage and the cyanophenyl group

Eigenschaften

Molekularformel

C12H9NO2S

Molekulargewicht

231.27 g/mol

IUPAC-Name

S-methyl (E)-4-(3-cyanophenyl)-2-oxobut-3-enethioate

InChI

InChI=1S/C12H9NO2S/c1-16-12(15)11(14)6-5-9-3-2-4-10(7-9)8-13/h2-7H,1H3/b6-5+

InChI-Schlüssel

ZFOXJWCBUMGOSQ-AATRIKPKSA-N

Isomerische SMILES

CSC(=O)C(=O)/C=C/C1=CC(=CC=C1)C#N

Kanonische SMILES

CSC(=O)C(=O)C=CC1=CC(=CC=C1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.